Calcimycin Calcimycin An ionophorous, polyether antibiotic from Streptomyces chartreusensis. It binds and transports CALCIUM and other divalent cations across membranes and uncouples oxidative phosphorylation while inhibiting ATPase of rat liver mitochondria. The substance is used mostly as a biochemical tool to study the role of divalent cations in various biological systems.
Brand Name: Vulcanchem
CAS No.: 52665-69-7
VCID: VC0522504
InChI: InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1
SMILES: CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Molecular Formula: C29H37N3O6
Molecular Weight: 523.6 g/mol

Calcimycin

CAS No.: 52665-69-7

VCID: VC0522504

Molecular Formula: C29H37N3O6

Molecular Weight: 523.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Calcimycin - 52665-69-7

Description

Calcimycin, also known as A-23187, is a polyether carboxylic antibiotic isolated from the soil bacterium Streptomyces chartreusis (NRRL 3882) in 1974 . It is a potent calcium ionophore, meaning it facilitates the transport of calcium ions across cell membranes, which is crucial for studying calcium dynamics in cellular processes . Calcimycin's molecular formula is C29H37N3O6, with a molecular weight of 523.62 . It is soluble in ethanol, methanol, DMSO, and DMF, but only slightly soluble in water .

Mechanism of Action

Calcimycin acts as a divalent cation ionophore, primarily transporting calcium ions across cell membranes. This action disrupts normal calcium homeostasis, leading to increased intracellular calcium levels. It also uncouples oxidative phosphorylation and inhibits mitochondrial ATPase activity, which affects cellular energy production . In mycobacteria, calcimycin induces P2RX7-dependent, calcium-regulated autophagy .

Antimicrobial and Antifungal Activities

Calcimycin exhibits antimicrobial activity against gram-positive bacteria, fungi, protozoa, and mycobacteria, though its efficacy against gram-positive bacteria is relatively low . Notably, it has been identified as a potent inhibitor of the Prp8 intein splicing activity in Cryptococcus neoformans, demonstrating antifungal efficacy both in vitro and in vivo . Calcimycin reduces virulence factors such as urease activity, melanin production, and biofilm formation in C. neoformans and shows a synergistic effect with amphotericin B .

Table 2: Antimicrobial and Antifungal Activities

OrganismActivityMIC/IC50
Cryptococcus neoformansInhibits Prp8 intein splicing1.5 μg/mL (MIC)
MycobacteriaInduces P2RX7-dependent autophagy-
Gram-positive bacteriaLow antimicrobial activity-

Table 3: Anticancer Activities

Cancer Cell LineConcentrationEffect
MCF7 (Breast)0.20, 0.30, 0.40 μMInduces apoptosis
SiHa (Cervical)0.25, 0.35, 0.45 μMInduces apoptosis
CAS No. 52665-69-7
Product Name Calcimycin
Molecular Formula C29H37N3O6
Molecular Weight 523.6 g/mol
IUPAC Name 5-(methylamino)-2-[[(6S)-3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylic acid
Standard InChI InChI=1S/C29H37N3O6/c1-15-10-11-29(17(3)13-16(2)27(38-29)18(4)26(33)20-7-6-12-31-20)37-22(15)14-23-32-25-21(36-23)9-8-19(30-5)24(25)28(34)35/h6-9,12,15-18,22,27,30-31H,10-11,13-14H2,1-5H3,(H,34,35)/t15?,16?,17?,18?,22?,27?,29-/m0/s1
Standard InChIKey HIYAVKIYRIFSCZ-ZOEAMFGFSA-N
Isomeric SMILES CC1CC[C@]2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
SMILES CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Canonical SMILES CC1CCC2(C(CC(C(O2)C(C)C(=O)C3=CC=CN3)C)C)OC1CC4=NC5=C(O4)C=CC(=C5C(=O)O)NC
Appearance Solid powder
Melting Point 181.5 °C
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms A 23187
A-23187
A23187
A23187, Antibiotic
Antibiotic A23187
Calcimycin
Reference 1: Wu Q, Gou L, Lin S, Liang J, Yin J, Zhou X, Bai L, An D, Deng Z, Wang Z. Characterization of the N-methyltransferase CalM involved in calcimycin biosynthesis by Streptomyces chartreusis NRRL 3882. Biochimie. 2013 Jul;95(7):1487-93. doi: 10.1016/j.biochi.2013.03.014. Epub 2013 Apr 11. PubMed PMID: 23583975. 2: Gou L, Wu Q, Lin S, Li X, Liang J, Zhou X, An D, Deng Z, Wang Z. Mutasynthesis of pyrrole spiroketal compound using calcimycin 3-hydroxy anthranilic acid biosynthetic mutant. Appl Microbiol Biotechnol. 2013 Sep;97(18):8183-91. doi: 10.1007/s00253-013-4882-1. Epub 2013 May 12. PubMed PMID: 23666477. 3: Sack U, Walther W, Scudiero D, Selby M, Aumann J, Lemos C, Fichtner I, Schlag PM, Shoemaker RH, Stein U. S100A4-induced cell motility and metastasis is restricted by the Wnt/β-catenin pathway inhibitor calcimycin in colon cancer cells. Mol Biol Cell. 2011 Sep;22(18):3344-54. doi: 10.1091/mbc.E10-09-0739. Epub 2011 Jul 27. PubMed PMID: 21795396; PubMed Central PMCID: PMC3172260. 4: Pohl P, Antonenko YN, Yaguzhinsky LS. Kinetic properties of cation/H(+)-exchange: calcimycin (A23187)-mediated Ca2+/2H(+)-exchange on the bilayer lipid membrane. Biochim Biophys Acta. 1990 Sep 7;1027(3):295-300. PubMed PMID: 2118807. 5: Li WC, Kuszak JR, Wang GM, Wu ZQ, Spector A. Calcimycin-induced lens epithelial cell apoptosis contributes to cataract formation. Exp Eye Res. 1995 Jul;61(1):91-8. PubMed PMID: 7556474. 6: Wu Q, Liang J, Lin S, Zhou X, Bai L, Deng Z, Wang Z. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882. Antimicrob Agents Chemother. 2011 Mar;55(3):974-82. doi: 10.1128/AAC.01130-10. Epub 2010 Dec 20. PubMed PMID: 21173184; PubMed Central PMCID: PMC3067094. 7: Zeng GQ, Rui YC. [Inhibitory effect of dauricine on platelet activating factor released from calcimycin-induced mouse peritoneal macrophages]. Zhongguo Yao Li Xue Bao. 1990 Jul;11(4):346-50. Chinese. PubMed PMID: 2104489. 8: Santella L, Dale B. Assisted yes, but where do we draw the line? Reprod Biomed Online. 2015 Oct;31(4):476-8. doi: 10.1016/j.rbmo.2015.06.013. Epub 2015 Jul 3. PubMed PMID: 26277587. 9: Nguyen DB, Ly TB, Wesseling MC, Hittinger M, Torge A, Devitt A, Perrie Y, Bernhardt I. Characterization of Microvesicles Released from Human Red Blood Cells. Cell Physiol Biochem. 2016;38(3):1085-99. doi: 10.1159/000443059. Epub 2016 Mar 4. PubMed PMID: 26938586. 10: Li SG, Chen HJ, Yang YY, Wu WJ, Wu Y. A Novel Allyl Transfer Coupled with a Grob Fragmentation. Chem Asian J. 2015 Nov;10(11):2333-6. doi: 10.1002/asia.201500728. Epub 2015 Aug 28. PubMed PMID: 26317577. 11: Turner CT, Fuller M, Hopwood JJ, Meikle PJ, Brooks DA. Drug induced exocytosis of glycogen in Pompe disease. Biochem Biophys Res Commun. 2016 Oct 28;479(4):721-727. doi: 10.1016/j.bbrc.2016.09.145. Epub 2016 Sep 28. PubMed PMID: 27693584. 12: Prudhomme M, Guyot J, Jeminet G. Semi-synthesis of A23187 (calcimycin) analogs. IV. Cation carrier properties in mitochondria of analogs with modified benzoxazole rings. Antimicrobial activity. J Antibiot (Tokyo). 1986 Jul;39(7):934-7. PubMed PMID: 3093432. 13: Tang Y, Abe N, Yoshimoto M, Zhu B, Murata Y, Nakamura Y. Benzyl isothiocyanate inhibits IL-13 expression in human basophilic KU812 cells. Biosci Biotechnol Biochem. 2015;79(1):159-63. doi: 10.1080/09168451.2014.963503. Epub 2014 Sep 25. PubMed PMID: 25253661. 14: Nim S, Lobato LG, Moreno A, Chaptal V, Rawal MK, Falson P, Prasad R. Atomic modelling and systematic mutagenesis identify residues in multiple drug binding sites that are essential for drug resistance in the major Candida transporter Cdr1. Biochim Biophys Acta. 2016 Nov;1858(11):2858-2870. doi: 10.1016/j.bbamem.2016.08.011. Epub 2016 Aug 25. PubMed PMID: 27569110. 15: Meiniel R, Didier R, Meiniel A, Jeminet G, Prudhomme M. A radioautographic study of [3H]-A 23187 (calcimycin) in components of the brain. Distribution in different cell types of the diencephalo-mesencephalic roof. Biol Cell. 1992;74(2):239-41. PubMed PMID: 1596644. 16: Murtha AP, Feng L, Yonish B, Leppert PC, Schomberg DW. Progesterone protects fetal chorion and maternal decidua cells from calcium-induced death. Am J Obstet Gynecol. 2007 Mar;196(3):257.e1-5. PubMed PMID: 17346545. 17: Prudhomme M, Dauphin G, Jeminet G. Semi-synthesis of A23187 (calcimycin) analogs. III. Modification of benzoxazole ring substituents, ionophorous properties in an organic phase. J Antibiot (Tokyo). 1986 Jul;39(7):922-33. PubMed PMID: 3093431. 18: Prudhomme M, Dauphin G, Guyot J, Jeminet G. Semisynthesis of A23187 (calcimycin) analogs. II. Introduction of a methyl group on the benzoxazole ring. J Antibiot (Tokyo). 1984 Jun;37(6):627-34. PubMed PMID: 6430853. 19: Li SG, Wu Y. Synthesis and absolute configuration of demethyl (C-11) cezomycin. Chem Asian J. 2013 Nov;8(11):2792-800. doi: 10.1002/asia.201300623. Epub 2013 Jul 23. PubMed PMID: 23881716. 20: Geissler FT, Li DW, James ER. Inhibition of lens epithelial cell growth by induction of apoptosis: potential for prevention of posterior capsule opacification. J Ocul Pharmacol Ther. 2001 Dec;17(6):587-96. PubMed PMID: 11777182.
PubChem Compound 73759809
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :